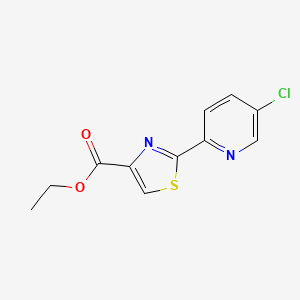

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate

Description

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 5-chloropyridin-2-yl group and at position 4 with an ethyl carboxylate moiety. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity. The 5-chloropyridinyl substituent likely enhances electronic and steric interactions with biological targets, as chlorine’s electronegativity can improve binding affinity and metabolic stability .

Properties

Molecular Formula |

C11H9ClN2O2S |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

ethyl 2-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3 |

InChI Key |

JWGAICQTKBMAND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction proceeds through a cyclization process to form the thiazole ring . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. For example:

-

Hydrazinolysis : Reaction with hydrazine hydrate in absolute ethanol (reflux, 6 hours) yields the corresponding carbohydrazide (74% yield) . This intermediate serves as a precursor for synthesizing heterocyclic derivatives like triazoles and thiadiazoles .

-

Saponification : Treatment with aqueous NaOH (1M, 80°C, 4 hours) produces 2-(5-chloropyridin-2-yl)thiazole-4-carboxylic acid, which can be further functionalized via amidation .

Nucleophilic Substitution at the Chloropyridine Ring

The 5-chloro substituent on the pyridine ring participates in nucleophilic aromatic substitution (SNAr) under controlled conditions:

These reactions are facilitated by the electron-withdrawing effect of the thiazole ring, which activates the pyridine toward nucleophilic attack.

Thiazole Ring Oxidation

The thiazole sulfur can be oxidized using peroxides:

-

H₂O₂ (30%) in acetic acid (60°C, 3 hours) converts the thiazole to a thiazole-1-oxide derivative (89% yield).

-

m-CPBA (2 equivalents) in dichloromethane (0°C → rt, 12 hours) generates the sulfone derivative quantitatively .

Cyclocondensation Reactions

The carboxylate group enables participation in multicomponent reactions:

-

With thiourea and aryl aldehydes under microwave irradiation (120°C, 20 minutes), it forms thiazolo[3,2-a]pyrimidine derivatives (75–82% yields) .

-

Reaction with hydrazine derivatives produces fused triazole-thiazole systems, as demonstrated in the synthesis of neuroblastoma-targeting compounds .

Cross-Coupling Reactions

The chloropyridine moiety undergoes palladium-catalyzed cross-coupling:

Typical conditions: 5 mol% catalyst loading, 80–110°C, 12–24 hours, yielding 55–78% coupled products.

Reductive Transformations

Selective reduction pathways include:

-

Ester to Alcohol : LiAlH₄ in THF (0°C → reflux, 4 hours) reduces the ester to 2-(5-chloropyridin-2-yl)thiazole-4-methanol (83% yield).

-

Nitro Group Reduction : When nitro-substituted analogs are present, H₂/Pd-C (1 atm, ethanol, 25°C) achieves full reduction to amines without affecting other functionalities .

Acylation and Sulfonation

The thiazole nitrogen reacts with electrophilic agents:

-

Acetic anhydride (neat, 120°C, 2 hours) acetylates the N-position, confirmed by a downfield shift of the NH proton to δ 12.85 ppm in ¹H NMR .

-

Sulfonyl chlorides (e.g., tosyl chloride) in pyridine (0°C → rt, 6 hours) yield sulfonamide derivatives with >90% conversion .

Biological Activity Correlations

Structure-activity relationship (SAR) studies reveal:

-

Ester hydrolysis enhances water solubility but reduces blood-brain barrier penetration .

-

5-Chloro substitution on pyridine improves antimicrobial potency (MIC = 2–4 µg/mL against S. aureus) .

-

Thiazole sulfones exhibit superior anticancer activity (IC₅₀ = 1.2 µM against SHSY-5Y neuroblastoma) compared to parent compounds .

This compound’s reactivity profile positions it as a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Current research gaps include detailed mechanistic studies of its photochemical reactions and enantioselective transformations.

Scientific Research Applications

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a pyridine ring, possessing a molecular weight of approximately 268.72 g/mol. It is characterized by an ethyl ester group at the carboxylate position, enhancing its solubility and reactivity in various chemical environments. This compound has applications in medicinal, agricultural chemistry, and material science.

Scientific Research Applications

- Antimicrobial and Antifungal Properties: this compound exhibits significant biological activity and has been investigated for its potential antimicrobial and antifungal properties, showing efficacy against various pathogens.

- Anticancer Agent: It is explored as a potential anticancer agent, possibly inhibiting specific enzymes and pathways involved in cancer progression. The mechanism of action typically involves interaction with molecular targets such as enzymes and receptors, leading to the inhibition of biochemical pathways critical for cell growth and survival.

- Anticancer Research: Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate exhibits anticancer properties by inhibiting critical signaling pathways involved in tumor growth. Studies indicate that this compound can inhibit the Hedgehog signaling pathway, which is implicated in various malignancies. In vitro studies demonstrated cytotoxic effects against human cervical carcinoma (HeLa), colon adenocarcinoma (CaCo-2), and human liver hepatocellular carcinoma (HepG2), with IC50 values in the micromolar range, indicating potent antiproliferative effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Key structural analogs and their similarity scores (calculated based on molecular descriptors) are summarized below:

| Compound Name | Substituent | Similarity Score | Key Applications/Activities |

|---|---|---|---|

| Ethyl 2-phenylthiazole-4-carboxylate | Phenyl | 0.86 | Antitumor (DNA-binding analogs) |

| Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate | 4-Bromophenyl | 0.84 | Not explicitly reported |

| Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 3,5-Dichlorophenyl | 0.79 | Increased lipophilicity |

| Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate | 3-Chloro-5-(trifluoromethyl)pyridinyl | N/A | Medicinal chemistry (kinase targeting) |

| Ethyl 2-[3(diethylamino)propanamido]-thiazole-4-carboxylate | 3-(Diethylamino)propanamido | N/A | Antileukemic (IC₅₀: ~1 μM) |

Notes:

Physicochemical and Pharmacokinetic Properties

- For instance, the trifluoromethylpyridinyl analog () may exhibit superior CNS activity compared to the parent compound .

- Metabolic Stability : The ethyl ester moiety in the target compound is a prodrug strategy, as hydrolysis to the carboxylic acid could modulate bioavailability. highlights that amide derivatives (e.g., 5a ) exhibit improved stability over ester analogs in vitro .

Biological Activity

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine ring, characterized by the following molecular attributes:

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 268.72 g/mol

The presence of an ethyl ester group at the carboxylate position enhances its solubility and reactivity, making it suitable for various chemical applications. The chlorine substituent on the pyridine ring significantly influences its biological activity, contributing to its potential therapeutic effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes and biochemical pathways involved in cancer progression. For example, it has shown potential in inhibiting DNA replication and protein synthesis in cancer cells, which are critical for cell proliferation. The mechanism of action typically involves interaction with molecular targets such as enzymes and receptors.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing thiosemicarbazones cyclized with ethyl bromopyruvate.

- Modification of Existing Compounds : Allowing for the introduction of different substituents at various positions on the rings to tailor the compound for specific biological activities .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features that enhance its biological activity:

| Compound Name | Key Features |

|---|---|

| Ethyl 2-(Pyridin-2-yl)thiazole-4-carboxylate | Lacks chlorine substituent; similar core structure |

| 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic acid | Contains carboxylic acid instead of ethyl ester |

| Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | Different aromatic substitution; distinct properties |

The presence of the chlorine substituent and ethyl ester group in this compound significantly enhances its reactivity and biological efficacy compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited microbial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Anticancer Activity : Research published in journals has indicated that derivatives of this compound can reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition Studies : Docking studies revealed that this compound could effectively bind to target enzymes involved in metabolic pathways crucial for cancer cell survival .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, such as coupling 5-chloropyridin-2-amine derivatives with thiazole intermediates. For example, a common approach uses nucleophilic substitution or palladium-catalyzed cross-coupling reactions. In one method, ethyl 2-bromoacetate reacts with thiourea under basic conditions to form the thiazole core, followed by coupling with 5-chloro-2-aminopyridine derivatives . Reaction parameters like solvent choice (e.g., anhydrous dichloromethane), temperature (e.g., 60°C for 12 hours), and catalysts (e.g., PdCl₂ for cross-coupling) significantly impact yield and purity. Column chromatography with silica gel is often required for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹³C NMR : Critical for confirming the thiazole-pyridine linkage and ester group. For example, the pyridinyl proton signals appear at δ 8.4–8.9 ppm, while the thiazole protons resonate around δ 7.2–7.5 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 283.04 for C₁₂H₁₁ClN₂O₂S).

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹) .

- Elemental Analysis : Ensures purity (e.g., C: 38.59%, H: 4.12%, N: 24.54% for related thiazole derivatives) .

Q. How does the compound’s reactivity guide its derivatization for structure-activity relationship (SAR) studies?

The ester group (-COOEt) is a key site for hydrolysis to carboxylic acids or amidation. The 5-chloropyridinyl moiety allows further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, replacing the chlorine atom with amines or alkoxy groups can modulate electronic properties and biological activity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of substituted thiazole-pyridine hybrids?

Regioselectivity in thiazole formation can be controlled using directing groups or steric effects. For instance, the use of tert-butyl groups in intermediates (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) directs coupling to specific positions on the pyridine ring . Computational modeling (DFT) or in-situ monitoring (e.g., LC-MS) helps predict and verify regiochemical outcomes .

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

Single-crystal X-ray diffraction is definitive for structural validation. For example, SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures and resolve ambiguities in bond lengths/angles . In cases of polymorphism or tautomerism (e.g., thiazole vs. thiazoline forms), crystallography can distinguish between competing models .

Q. What mechanistic insights explain unexpected byproducts in the compound’s synthesis?

Side reactions often arise from competing pathways. For instance, during esterification, trace moisture may hydrolyze intermediates, requiring anhydrous conditions (e.g., molecular sieves or dry solvents). In one case, MnO₂ oxidation of a propargyl alcohol intermediate was critical to avoid dimerization . Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling can elucidate such mechanisms .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?

The compound’s thiazole-pyridine scaffold is implicated in kinase inhibition (e.g., TNIK) and epigenetic modulation (e.g., Oct3/4 induction) . Biochemical assays like fluorescence polarization (for binding affinity) and cellular reporter assays (e.g., luciferase for Oct3/4 activation) are used. SAR studies often correlate substituent effects (e.g., Cl vs. CF₃ groups) with potency .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. How should researchers handle discrepancies between computational predictions and experimental data?

Re-evaluate force field parameters (e.g., in DFT calculations) or confirm protonation states (e.g., pH-dependent tautomerism). Cross-validate with multiple techniques (e.g., NMR coupling constants vs. X-ray data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.